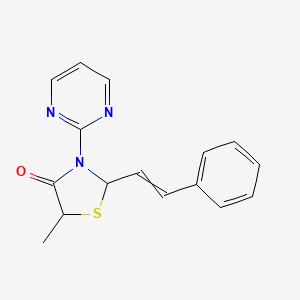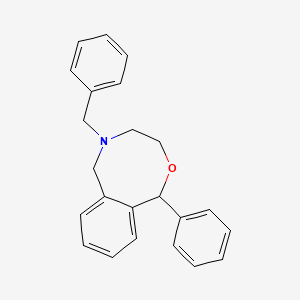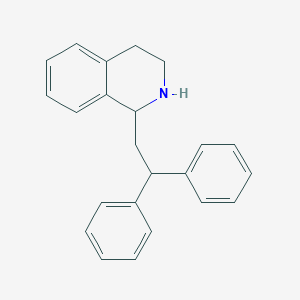![molecular formula C15H13BrN2O2S B12526581 Benzamide, N-[[(2-bromophenyl)amino]thioxomethyl]-4-methoxy- CAS No. 651707-04-9](/img/structure/B12526581.png)
Benzamide, N-[[(2-bromophenyl)amino]thioxomethyl]-4-methoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamide, N-[[(2-bromophenyl)amino]thioxomethyl]-4-methoxy- is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a bromophenyl group, a thioxomethyl group, and a methoxy group attached to the benzamide core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzamide, N-[[(2-bromophenyl)amino]thioxomethyl]-4-methoxy- typically involves the condensation of benzoic acids and amines. One efficient method reported involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its high yield, eco-friendliness, and the use of a reusable catalyst.
Industrial Production Methods
In industrial settings, the production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and sustainability of the process .
Analyse Chemischer Reaktionen
Types of Reactions
Benzamide, N-[[(2-bromophenyl)amino]thioxomethyl]-4-methoxy- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the thioxomethyl group into a sulfoxide or sulfone.
Reduction: Reduction reactions can be used to modify the bromophenyl group or the thioxomethyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzamide structure.
Wissenschaftliche Forschungsanwendungen
Benzamide, N-[[(2-bromophenyl)amino]thioxomethyl]-4-methoxy- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of benzamide, N-[[(2-bromophenyl)amino]thioxomethyl]-4-methoxy- involves its interaction with specific molecular targets and pathways. The bromophenyl group and the thioxomethyl group play crucial roles in its biological activity. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Amino-N-(3-bromophenyl)benzamide
- 2-Amino-N-(4-chlorophenyl)benzamide
- 4-Bromo-N-(2-methylphenyl)benzamide
- 2-Amino-N-(2,6-dichlorophenyl)benzamide
Uniqueness
Benzamide, N-[[(2-bromophenyl)amino]thioxomethyl]-4-methoxy- is unique due to the presence of the thioxomethyl group, which imparts distinct chemical properties and potential biological activities. This differentiates it from other benzamide derivatives that may lack this functional group.
Eigenschaften
CAS-Nummer |
651707-04-9 |
|---|---|
Molekularformel |
C15H13BrN2O2S |
Molekulargewicht |
365.2 g/mol |
IUPAC-Name |
N-[(2-bromophenyl)carbamothioyl]-4-methoxybenzamide |
InChI |
InChI=1S/C15H13BrN2O2S/c1-20-11-8-6-10(7-9-11)14(19)18-15(21)17-13-5-3-2-4-12(13)16/h2-9H,1H3,(H2,17,18,19,21) |
InChI-Schlüssel |
JGEZEEYVAIEALY-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Chloro(dimethyl)[3-(2,4,5-trichlorophenoxy)propyl]silane](/img/structure/B12526502.png)

![2,1,3-Benzothiadiazole, 4,5,6,7-tetrakis[[tris(1-methylethyl)silyl]ethynyl]-](/img/structure/B12526508.png)
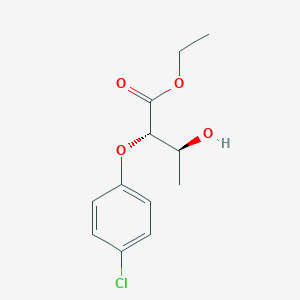
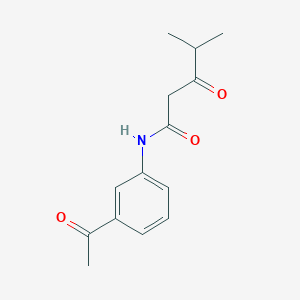

![Benzenesulfonamide, N-[1-(4-methoxyphenyl)propyl]-4-methyl-](/img/structure/B12526530.png)
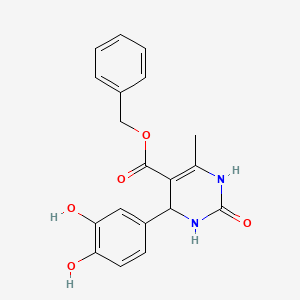
![Dibenzyl N-[(4-methoxyphenyl)methyl]-L-aspartate](/img/structure/B12526536.png)
![1,4-Bis[2-hydroxy-3-(piperidin-1-YL)propoxy]-9H-thioxanthen-9-one](/img/structure/B12526539.png)
